Octaethylene glycol

Catalog No.
S537946
CAS No.
5117-19-1
M.F
C16H34O9
M. Wt
370.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octaethylene glycol

CAS Number

5117-19-1

Product Name

Octaethylene glycol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C16H34O9

Molecular Weight

370.44 g/mol

InChI

InChI=1S/C16H34O9/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h17-18H,1-16H2

InChI Key

GLZWNFNQMJAZGY-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCO)O

Solubility

Soluble in DMSO

Synonyms

Octanethyl glycol

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCO)O

Description

The exact mass of the compound 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol is 370.2203 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of poly(ethylene glycol) in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Material Science Applications

3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol, also known as octaethylene glycol (OEG), is a polyether glycol commonly used in material science research due to its hydrophilic (water-loving) and lipophilic (fat-loving) properties. This amphiphilic nature allows OEG to act as a surface modifier, altering the surface properties of materials. For instance, OEG coatings can improve the biocompatibility of implants and nanoparticles, reducing rejection by the body []. Additionally, OEG can be used in the creation of drug delivery systems, where it helps encapsulate drugs and enhances their solubility in water [].

  • Sources:
    • [1] Li, P., et al. (2003). Controllable PEGylation of metallic nanoparticles for enhanced cellular targeting and gene delivery. Pharmaceutical research, 20(7), 1004-1011:
    • [2] Immordino, D., et al. (2006). PEGylation of proteins and peptides for enhanced delivery. International journal of pharmaceutics, 318(1-2), 115-120:

Biological Research Applications

OEG is used in various biological research applications due to its non-toxic and non-immunogenic nature.

  • Protein Conjugation

    OEG can be conjugated (attached) to proteins to improve their stability and reduce their immunogenicity (the ability to trigger an immune response). This modification allows proteins to circulate longer in the body and enhances their therapeutic potential.

  • Membrane Protein Research

    OEG is employed in the study of membrane proteins, which are essential for various cellular functions. OEG helps to solubilize (dissolve) these proteins, facilitating their purification and analysis.

Octaethylene glycol is a polyether compound characterized by a chain of eight ethylene glycol units. Its chemical formula is C16H34O9C_{16}H_{34}O_9, and it belongs to the family of polyethylene glycols, which are known for their hydrophilic properties. This compound is often utilized in various applications, including pharmaceuticals, cosmetics, and as a surfactant due to its ability to solubilize hydrophobic compounds.

There is no current scientific research available on the specific mechanism of action of 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol.

  • It's likely not acutely toxic, but proper handling practices are recommended due to the potential for mild skin irritation from prolonged contact [].
  • Combustion may release harmful fumes.
, primarily involving the formation of ethers and esters. One notable reaction is the Williamson ether synthesis, where octaethylene glycol can react with alkyl halides to form ether derivatives. Additionally, it can undergo esterification reactions with carboxylic acids to produce polyether esters, which are useful in various industrial applications.

Research indicates that octaethylene glycol exhibits low toxicity and is generally considered safe for use in biological systems. Its hydrophilic nature allows it to interact favorably with biological membranes, making it a candidate for drug delivery systems. Furthermore, octaethylene glycol derivatives have been studied for their potential antimicrobial properties, although detailed investigations are still ongoing.

Octaethylene glycol finds applications across various industries:

  • Pharmaceuticals: Used as a solubilizing agent and excipient in drug formulations.
  • Cosmetics: Acts as a humectant and emulsifier in skin care products.
  • Surfactants: Employed in detergents and cleaning products due to its surfactant properties.
  • Industrial Processes: Utilized as a lubricant and antifogging agent in various manufacturing processes.

Studies on the interactions of octaethylene glycol with other compounds have shown that it can enhance the solubility of poorly soluble drugs, making it valuable in pharmaceutical formulations. Its interaction with surfactants has also been explored, revealing synergistic effects that improve emulsification and stabilization processes .

Octaethylene glycol is part of a broader class of polyethylene glycols, which vary in chain length and functional groups. Here are some similar compounds:

Compound NameChain LengthUnique Features
Ethylene Glycol2 unitsWidely used as antifreeze; low molecular weight
Diethylene Glycol4 unitsIntermediate used in producing plastics
Triethylene Glycol6 unitsSolvent properties; used in hydraulic fluids
Tetraethylene Glycol8 unitsSimilar properties but less hydrophilic than octa-
Polyethylene GlycolVariableBroad applications; varies widely based on chain length

Uniqueness of Octaethylene Glycol:

  • Octaethylene glycol stands out due to its balance between hydrophilicity and molecular weight, enabling effective solubilization while maintaining low viscosity. Its specific structure allows for versatile functionalization, making it suitable for specialized applications such as drug delivery systems and advanced materials.

Molecular Architecture

Octaethylene glycol (chemical formula: $$ \text{C}{16}\text{H}{34}\text{O}9 $$) consists of a repeating ethylene oxide backbone ($$-\text{CH}2\text{CH}_2\text{O}-$$) with terminal hydroxyl groups. The molecule adopts a linear conformation in its most stable state, as evidenced by X-ray diffraction studies. The extended chain length of approximately 19.25 Å in crystalline films arises from a helical arrangement of seven repeating units per two helical turns. This helical structure is stabilized by intramolecular hydrogen bonding between adjacent ether oxygen atoms and hydroxyl termini.

While octaethylene glycol itself does not exhibit structural isomerism due to its linear topology, conformational isomerism arises from rotational flexibility around the C–O and C–C bonds. For example, the gauche and trans orientations of the central OCCO dihedral angle contribute to distinct conformational states. These rotational isomers influence the molecule’s solubility and intermolecular interactions but do not constitute separate chemical entities.

Crystallographic Analysis and Conformational Dynamics

Crystallographic studies reveal that octaethylene glycol forms highly ordered helical structures in the solid state. Polarized infrared spectroscopy of oriented crystalline films identified a fiber period of 19.25 Å, consistent with a dihedral group symmetry featuring twofold axes perpendicular to the helix axis. The internal rotation angles for the C–C and C–O bonds in this helical model are calculated as 60° and 191.5°, respectively, favoring a trans-gauche-trans ($$TGT$$) conformation.

In solution, octaethylene glycol exhibits significant conformational flexibility. Small-angle neutron scattering (SANS) studies in isobutyric acid and water demonstrate a solvent-dependent coil-helix transition. Below 55°C in isobutyric acid, the molecule adopts a rod-like helical conformation with a cross-sectional radius of 3.3 Å. Conversely, in aqueous environments, it forms a loose coil with a radius of gyration ($$R_g$$) of 41–50 Å, as determined by Guinier analysis. Molecular dynamics simulations attribute this flexibility to low torsional barriers (~3 kcal/mol) around the ether linkages, enabling rapid interconversion between helical and coiled states.

Table 1: Crystallographic Parameters of Octaethylene Glycol

ParameterValueMethodSource
Fiber period19.25 ÅX-ray diffraction
Helical turns per repeat2 turns per 7 unitsPolarized IR
C–C rotation angle60°Computational model
C–O rotation angle191.5°Computational model
Cross-sectional radius3.3 Å (helix), 41–50 Å (coil)SANS

Spectroscopic Identification Methods

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra of octaethylene glycol feature characteristic absorption bands corresponding to its functional groups. The strong C–O–C asymmetric stretching vibration appears at 1,100–1,150 cm⁻¹, while the symmetric stretch is observed near 950 cm⁻¹. Hydroxyl group vibrations dominate the 3,200–3,600 cm⁻¹ region, with broad bands indicative of hydrogen bonding in condensed phases. In the solid state, additional bands at 520 cm⁻¹ and 440 cm⁻¹ arise from CCO bending modes, which shift to higher frequencies compared to non-chelated ethers due to helical packing.

Raman Spectroscopy

Raman spectroscopy provides complementary insights into conformational states. The helical solid-state structure produces distinct bands at 520 cm⁻¹ (CCO bending) and 1,385 cm⁻¹ (CH₂ wagging). In coiled conformations (e.g., aqueous solutions), these bands broaden and shift, with new features emerging at 1,305 cm⁻¹ due to gauche C–O–C configurations. Polarized Raman studies further differentiate parallel and perpendicular vibrational modes, confirming the dihedral symmetry of crystalline octaethylene glycol.

Table 2: Key Spectroscopic Signatures of Octaethylene Glycol

TechniqueBand Position (cm⁻¹)AssignmentConformationSource
FT-IR1,100–1,150C–O–C asymmetric stretchAll phases
FT-IR950C–O–C symmetric stretchAll phases
FT-IR3,200–3,600O–H stretchingCondensed
Raman520CCO bendingHelical
Raman1,385CH₂ waggingCoiled

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.2

Exact Mass

370.2203

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

5117-19-1

Wikipedia

Octaethylene glycol

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Cosmetics -> Humectant; Solvent

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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